N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring through a picolinamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)picolinic acid under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core but differ in the substituents on the phenyl ring.
Benzimidazole Schiff bases: These compounds have similar structural features and are used in various applications, including optoelectronics and nonlinear optics
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide is unique due to its combination of benzimidazole and pyrazole rings linked through a picolinamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(15-10-12(6-8-18-15)23-9-3-7-20-23)19-11-16-21-13-4-1-2-5-14(13)22-16/h1-10H,11H2,(H,19,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKFWCSLNIJFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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